Methyl6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
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Overview
Description
Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is a disaccharide derivative composed of two mannose units. It is a specialty product often used in proteomics research and other scientific applications. The compound has the molecular formula C13H24O11 and is known for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside typically involves the glycosylation of methyl mannopyranoside with a mannose donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually include a temperature range of 0-25°C and a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce deoxy mannose .
Scientific Research Applications
Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in studies of carbohydrate-protein interactions and cell signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of bio-based materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to mannose-binding lectins, influencing various biological processes including cell adhesion, immune response, and pathogen recognition . The pathways involved often include the activation or inhibition of signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: A monosaccharide derivative with similar structural features but lacks the additional mannose unit.
Methyl β-D-glucopyranoside: Another monosaccharide derivative with a glucose unit instead of mannose.
Methyl α-D-galactopyranoside: A galactose-based compound with similar glycosidic linkages.
Uniqueness
Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is unique due to its disaccharide structure, which provides distinct biochemical properties compared to monosaccharide derivatives. Its ability to form specific interactions with mannose-binding proteins makes it particularly valuable in studies of carbohydrate-protein interactions and related biological processes .
Properties
CAS No. |
100896-85-3 |
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Molecular Formula |
C₁₃H₂₄O₁₁ |
Molecular Weight |
356.32 |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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